Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Compared to the Fully Aromatic Analog
The presence of the 4,5-dihydro moiety in 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine significantly alters its physicochemical profile compared to its fully aromatic counterpart, 2-(1H-pyrazol-3-yl)pyridine [1]. Specifically, the target compound exhibits a higher computed lipophilicity (XLogP3-AA = 1.1) and a larger topological polar surface area (TPSA = 37.3 Ų) than the aromatic analog (XLogP3-AA = 0.8, TPSA = 30.2 Ų) [1][2]. This quantified difference in lipophilicity and polarity can impact passive membrane permeability and solubility, making the dihydro analog a distinct entity in medicinal chemistry campaigns.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1, TPSA = 37.3 Ų |
| Comparator Or Baseline | 2-(1H-pyrazol-3-yl)pyridine (fully aromatic analog), XLogP3-AA = 0.8, TPSA = 30.2 Ų |
| Quantified Difference | Δ XLogP3-AA = +0.3, Δ TPSA = +7.1 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
These quantified differences in lipophilicity and polarity directly inform structure-activity relationship (SAR) studies and can guide procurement decisions when optimizing a lead series for specific ADME properties.
- [1] PubChem. 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine. PubChem CID 71316258. Computed Descriptors: XLogP3-AA, TPSA. View Source
- [2] PubChem. 2-(1H-Pyrazol-3-yl)pyridine. PubChem CID 2775222. Computed Descriptors: XLogP3-AA, TPSA. View Source
